9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester
Description
Structure and Key Features: 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester (CAS: 227940-70-7) is a bicyclic compound featuring a 3,7-diazabicyclo[3.3.1]nonane scaffold. The molecule contains two nitrogen atoms at positions 3 and 7, a ketone group at position 9, and a tert-butyl ester at position 3. This structure is critical for its role as a precursor in medicinal chemistry, particularly in synthesizing nicotinic acetylcholine receptor (nAChR) ligands .
Synthesis: The compound is synthesized via a Mannich reaction using tert-butyl 4-oxopiperidine-1-carboxylate, benzylamine, and paraformaldehyde in methanol under reflux conditions. The reaction proceeds through a double cyclization, forming the bicyclic framework .
Applications: The 3,7-diazabicyclo[3.3.1]nonane scaffold is recognized for its ability to interact with nAChRs, making it valuable in developing subtype-selective ligands for neurological disorders .
Properties
IUPAC Name |
tert-butyl 9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(7-14)10(8)15/h8-9,13H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBNOGZSPVYJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNCC(C1)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic core. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized states of the compound, while reduction can lead to the formation of more reduced derivatives .
Scientific Research Applications
Medicinal Chemistry
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane derivatives have been investigated for their potential as pharmacological agents:
- Antimicrobial Activity: Some studies suggest that compounds in this class exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties: Research indicates that derivatives may inhibit tumor growth and induce apoptosis in cancer cells, highlighting their potential in cancer therapy.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: The bicyclic structure allows for the formation of various derivatives through functionalization reactions, facilitating the synthesis of complex organic molecules.
- Reagents in Chemical Reactions: It can act as a reagent in reactions such as acylation and alkylation, expanding its utility in synthetic organic chemistry.
Materials Science
The compound's properties make it suitable for applications in materials science:
- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.
- Nanomaterials: Research is ongoing into its use in the development of nanomaterials for applications in electronics and photonics.
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial effects of various derivatives of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones, suggesting potential for further development into therapeutic agents.
Case Study 2: Synthesis of Anticancer Agents
Research conducted on the synthesis of novel anticancer agents derived from this bicyclic compound demonstrated promising results in vitro against breast cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Mechanism of Action
The mechanism of action of 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways that result in the desired therapeutic outcomes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Heteroatom Composition :
- The target compound contains two nitrogens (3,7-diaza) and a ketone (9-oxo), enabling hydrogen bonding and receptor binding .
- 3-Aza analogues (e.g., CAS 512822-34-3) lack the second nitrogen, reducing basicity and receptor affinity .
- 9-Oxa analogues (e.g., CAS 1147557-68-3) replace the ketone with an ether oxygen, altering electronic properties and solubility .
Substituent Effects :
- Benzyl groups at C7 (e.g., CAS 227940-71-8) enhance lipophilicity and modulate subtype selectivity for nAChRs .
- Dual esterification (e.g., 3-benzyl and 7-tert-butyl in CAS 1638771-93-3) introduces steric bulk, limiting enzymatic hydrolysis but complicating synthetic routes .
Biological Activity :
- The target compound ’s 9-oxo group is critical for interactions with nAChR subtypes, as shown in studies on nicotine addiction therapies .
- 7-Substituted derivatives (e.g., AstraZeneca’s 9-oxa-3,7-diaza compounds) demonstrate efficacy in cardiac arrhythmia treatment, highlighting scaffold versatility .
Synthetic Accessibility :
- The target compound’s synthesis via a Mannich reaction is efficient (69% yield in related procedures) , whereas dicarboxylated derivatives require multi-step protection/deprotection strategies .
Physicochemical Properties :
Biological Activity
9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester is a bicyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, and biological activities, supported by research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 251.30 g/mol. The compound features a bicyclic structure with nitrogen atoms incorporated into the ring system, which contributes to its unique reactivity and biological properties.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 251.30 g/mol |
| Density | 1.219 g/cm³ |
| Boiling Point | 356.2 °C at 760 mmHg |
| Flash Point | 183.4 °C |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions that form the bicyclic core and subsequent functionalization steps to introduce the tert-butyl ester group.
Biological Activity
Research indicates that compounds within the bicyclo[3.3.1]nonane class exhibit various biological activities, including:
- Antiviral Activity : Some derivatives have shown significant inhibition against HIV-1 integrase, suggesting potential as antiviral agents .
- Anticancer Properties : Bicyclic compounds have been explored for their ability to interfere with cancer cell proliferation and survival mechanisms .
- Enzyme Inhibition : The presence of nitrogen atoms in the bicyclic structure allows for interactions with enzyme active sites, potentially leading to inhibition of specific pathways involved in disease processes.
Case Studies
- HIV-1 Integrase Inhibitors : A study highlighted that certain bicyclic compounds demonstrated IC50 values in low micromolar ranges against HIV-1 integrase, indicating promising antiviral efficacy .
- Anticancer Activity : Research on structurally similar compounds has revealed their capacity to induce apoptosis in cancer cells, making them candidates for further development as chemotherapeutics .
The proposed mechanism of action for this compound involves:
- Interaction with Enzymes : The compound's structure allows it to bind to specific enzymes, disrupting their normal function.
- Induction of Apoptosis : By affecting signaling pathways, these compounds can trigger programmed cell death in malignant cells.
Q & A
Basic: What is the optimized synthetic route for 9-oxo-3,7-diaza-bicyclo[3.3.1]nonane-3-carboxylic acid tert-butyl ester, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
The compound is synthesized via a Mannich-like cyclization reaction. A representative procedure involves refluxing tert-butyl 4-oxopiperidine-1-carboxylate with benzylamine and paraformaldehyde in methanol under acidic conditions (acetic acid). Two sequential additions of paraformaldehyde (3.32 g each) are critical: the first initiates imine formation, and the second promotes cyclization. After 6 hours of total reflux, the product is isolated via solvent evaporation. Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of piperidine derivative to benzylamine) and stepwise addition of formaldehyde to minimize side reactions like over-alkylation .
Basic: What spectroscopic and chromatographic techniques are most effective for characterizing this bicyclic compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR are essential for confirming the bicyclic scaffold. Key signals include the tert-butyl group (δ ~1.4 ppm for H; ~28 ppm for C) and the carbonyl resonance (δ ~170 ppm for the ester).
- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 331.42 for CHNO) .
- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) monitors purity, particularly to detect residual benzylamine or formaldehyde byproducts .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
The compound should be stored at 2–8°C in a tightly sealed container under inert gas (e.g., argon) to prevent hydrolysis of the tert-butyl ester. Long-term stability tests suggest degradation <5% over 12 months under these conditions. Avoid exposure to moisture, light, and electrostatic discharge during handling .
Advanced: How can this bicyclic scaffold be leveraged in enantioselective catalysis, and what structural modifications enhance selectivity?
Methodological Answer:
The rigid bicyclic structure serves as a chiral ligand in asymmetric catalysis. For example, derivatives with hydroxyl or bulky substituents at the 9-position (e.g., 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane) exhibit high enantioselectivity in Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols (selectivity factors up to 19). Introducing electron-withdrawing groups (e.g., fluorine at C7) further modulates ligand-metal coordination, improving turnover frequency .
Advanced: What steric and electronic factors influence the reactivity of this compound in Baeyer-Villiger oxidations?
Methodological Answer:
Baeyer-Villiger oxidation of bicyclo[3.3.1]nonane derivatives is sterically challenging due to the bridgehead ketone geometry. However, 3,7-diketone analogs undergo selective oxidation at the less hindered carbonyl group (C3 vs. C7). Electronic effects dominate when substituents like benzyl or tert-butyl esters are present, directing oxidation to the more electron-deficient ketone. Computational studies (DFT) correlate reactivity with LUMO localization at the target carbonyl .
Advanced: How can conflicting data on the compound’s reactivity in nucleophilic substitutions be resolved?
Methodological Answer:
Contradictions in nucleophilic substitution outcomes (e.g., SN1 vs. SN2 pathways) arise from solvent polarity and leaving-group effects. For instance:
- In polar aprotic solvents (DMF, DMSO), the tert-butyl ester acts as a poor leaving group, favoring SN2 mechanisms with strong nucleophiles (e.g., azide).
- In acidic conditions, protonation of the bridgehead nitrogen facilitates SN1-like cleavage of the ester.
Kinetic isotope effect (KIE) studies and Hammett plots are recommended to delineate mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
